2-Bromoadenosine
Overview
Description
2-Bromoadenosine is a halogenated nucleoside analogue that belongs to the class of adenosine derivatives. It was first synthesized in the 1960s and has since been extensively studied for its potential therapeutic use in different medical conditions such as cancer, infectious diseases, and autoimmune disorders. This compound is known for its broad antitumor activity, targeting indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis .
Mechanism of Action
Target of Action
2-Bromoadenosine is a purine nucleoside analogue . The primary targets of this compound are purine receptors . These receptors play a crucial role in various cellular functions, including cell proliferation and survival .
Mode of Action
This compound interacts with its targets, the purine receptors, by binding to them . This binding prevents the activation of adenylyl cyclase, an enzyme necessary for cellular proliferation and survival . The compound’s interaction with its targets results in the inhibition of DNA synthesis and induction of apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA synthesis pathway . By inhibiting DNA synthesis, this compound disrupts the normal cell cycle, leading to cell death or apoptosis . The compound’s action on this pathway has downstream effects on cell proliferation and survival .
Pharmacokinetics
Like other purine nucleoside analogues, it is expected that this compound would be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of DNA synthesis and induction of apoptosis . These effects can lead to the death of cancer cells, making this compound a potential therapeutic agent for certain types of cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
Biochemical Analysis
Biochemical Properties
2-Bromoadenosine plays a significant role in various biochemical reactions. It is known to inhibit kinase activities in both microns and spontaneous cell cultures . This compound interacts with several enzymes and proteins, including carbonic anhydrase and RNA synthesis enzymes . By blocking the receptor of adenine nucleotides, this compound inhibits the production of adenosine, leading to cell death . This inhibition is crucial in its potential application for treating cardiac diseases and cancer.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell function by inhibiting DNA synthesis and inducing apoptosis . This compound affects cell signaling pathways, particularly those involved in neurotransmission and cardiac muscle function . Additionally, this compound impacts gene expression and cellular metabolism, making it a potent agent in cancer therapy .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. It acts as an antimetabolite by incorporating into DNA and RNA, thereby disrupting their synthesis . This disruption leads to the induction of apoptosis in cancer cells. Furthermore, this compound inhibits the activity of specific enzymes, such as carbonic anhydrase, which plays a role in its anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its efficacy may decrease over extended periods . Long-term exposure to this compound can lead to sustained inhibition of DNA synthesis and prolonged apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, this compound can cause adverse effects, including toxicity and damage to healthy tissues . These threshold effects are crucial for determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to DNA and RNA synthesis. It interacts with enzymes such as adenosine deaminase and ribonucleotide reductase, which are essential for its incorporation into nucleic acids . This interaction affects metabolic flux and metabolite levels, contributing to its anticancer properties.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It utilizes passive diffusion and carrier-mediated transport to enter cells . Once inside, it interacts with binding proteins that facilitate its localization and accumulation in specific tissues . This distribution is vital for its therapeutic efficacy and targeting of cancer cells.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and nucleus, where it exerts its effects on DNA and RNA synthesis . Targeting signals and post-translational modifications direct this compound to specific compartments, enhancing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoadenosine typically involves the bromination of adenosine. One common method is the reaction of adenosine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The purification steps may include chromatography and crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Bromoadenosine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different oxidation states of the compound.
Hydrolysis: The compound can undergo hydrolysis to yield adenosine and bromide ions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Major Products Formed
Substitution Products: Various substituted adenosine derivatives.
Oxidation Products: Oxidized forms of adenosine.
Hydrolysis Products: Adenosine and bromide ions.
Scientific Research Applications
2-Bromoadenosine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of other nucleoside analogues and derivatives.
Biology: Studied for its effects on cellular processes, including DNA synthesis and apoptosis.
Medicine: Investigated for its potential therapeutic use in treating cancer, infectious diseases, and autoimmune disorders.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.
Comparison with Similar Compounds
Similar Compounds
8-Bromoadenosine: Another brominated adenosine derivative with similar biological activity but different pharmacokinetic properties.
2-Chloroadenosine: A chlorinated analogue with distinct therapeutic applications and mechanisms of action.
2-Fluoroadenosine: A fluorinated derivative with unique chemical properties and biological effects.
Uniqueness of 2-Bromoadenosine
This compound is unique due to its specific bromine substitution at the 2-position of the adenosine molecule. This substitution confers distinct chemical and biological properties, making it a valuable compound for research and therapeutic applications. Its ability to inhibit DNA synthesis and induce apoptosis sets it apart from other nucleoside analogues, providing a targeted approach to treating certain types of cancer .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-2-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHYIISMDPKFKH-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445546 | |
Record name | 2-Bromoadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146-76-9 | |
Record name | 2-Bromoadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Bromoadenosine interact with its target and what are the downstream effects?
A1: Research has primarily focused on this compound as a precursor molecule and a component within larger molecules. One area of study involves incorporating this compound into 2-5A analogues, which are molecules that activate RNase L, an enzyme involved in the antiviral and antitumor response. Specifically, the analogue p5′A2′p5′A2′p-5′(br2A), with this compound at the 2′-terminal position, demonstrates strong binding affinity to human recombinant RNase L and effectively activates the enzyme, comparable to naturally occurring 2-5A. [] This activation suggests that this compound within this analogue might mimic the structural features necessary for binding and activation of RNase L.
Q2: What is the structural characterization of this compound?
A2: While a specific molecular formula and weight were not provided in the provided abstracts, this compound is a modified adenosine molecule. Adenosine itself has the molecular formula C10H13N5O4 and a molecular weight of 267.24 g/mol. This compound specifically has a bromine atom substituted at the 2' position of the adenosine molecule. Spectroscopic data, such as from Circular Dichroism (CD), reveals that the analogue p5′A2′p-5′A2′p5′(br2A) exhibits a CD spectrum superimposable on that of natural p5′A2′p5′A2′p5′A. This observation suggests that the presence of this compound within this specific analogue maintains the "anti" orientation around the base-glycoside bonds, similar to naturally occurring 2-5A. []
Q3: What are the known Structure-Activity Relationships (SAR) of this compound?
A3: The provided research highlights the importance of the this compound position within the 2-5A analogue for RNase L binding and activation. When this compound occupies the 2′-terminal position in p5′A2′p5′A2′p-5′(br2A), it shows the strongest binding to RNase L among other tested this compound-substituted analogues. [] This finding suggests that the 2' position and potentially the bromine atom itself are crucial for effective interaction with the enzyme. Further research is needed to fully elucidate the SAR and understand the specific contributions of the bromine atom and its position to the overall activity of this compound-containing molecules.
Q4: How is this compound synthesized?
A4: this compound is frequently synthesized from Guanosine. One documented synthesis pathway involves a six-step process to yield this compound 5'-triphosphate (2). [] This precursor is then utilized for further modifications, such as tritiodehalogenation to produce tritium-labeled ATP. []
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